

Whitepaper: Preliminary Studies on the Side Effects of Trigastril (TG-100)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trigastril*

Cat. No.: *B1236227*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

This document provides a comprehensive technical overview of the preliminary findings regarding the side effect profile of **Trigastril** (TG-100), a novel selective inhibitor of the gastric H⁺/K⁺ ATPase. Data presented herein are derived from two foundational clinical studies: a Phase 1 single ascending dose (SAD) study in healthy volunteers (TR-01) and a Phase 2a multiple-dose study in patients with Gastroesophageal Reflux Disease (GERD) (TR-02). While **Trigastril** demonstrates a promising efficacy profile, a number of off-target effects have been identified and characterized. This whitepaper details the quantitative incidence of adverse events, the experimental protocols utilized for their detection, and a proposed molecular mechanism for the observed cardiovascular signal.

Quantitative Summary of Adverse Events

The following tables summarize the treatment-emergent adverse events (TEAEs) observed in the preliminary clinical studies of **Trigastril**.

Table 1: Incidence of Common TEAEs in Phase 1 SAD Study (TR-01)

Data represents percentage of subjects experiencing the event (N=40)

Adverse Event	Placebo (N=10)	Trigastril 50mg (N=10)	Trigastril 100mg (N=10)	Trigastril 200mg (N=10)
Headache	10%	20%	30%	50%
Nausea	0%	10%	20%	40%
Dizziness	10%	10%	30%	30%

| Somnolence | 0% | 0% | 10% | 20% |

Table 2: Key Cardiovascular Findings in Phase 2a Study (TR-02)

Data represents mean change from baseline ± SD after 14 days of treatment (N=80)

Parameter	Placebo (N=40)	Trigastril 150mg/day (N=40)
Heart Rate (bpm)	+0.5 ± 2.1	+3.2 ± 4.5

| QTc Interval (msec)| +1.2 ± 5.5 | +15.8 ± 8.9 |

Detailed Experimental Protocols

Study TR-01: Phase 1 SAD Protocol

- Objective: To assess the safety, tolerability, and pharmacokinetics of single ascending doses of **Trigastril** in healthy adult subjects.
- Design: A randomized, double-blind, placebo-controlled study. Four cohorts of 10 subjects each were randomized to receive a single oral dose of **Trigastril** (50mg, 100mg, 200mg) or placebo.
- Key Assessments:

- Safety: Continuous monitoring of vital signs, 12-lead ECGs (pre-dose and at 1, 2, 4, 8, 12, and 24 hours post-dose), and clinical laboratory tests (hematology, chemistry, urinalysis) at screening and 48 hours post-dose.
- Adverse Event Monitoring: Spontaneous reporting and solicited inquiries for TEAEs were recorded for 7 days post-dose.
- Pharmacokinetics: Blood samples were collected at pre-dose and at multiple time points up to 72 hours post-dose to determine plasma concentrations of **Trigastril** and its primary metabolites.

Study TR-02: Phase 2a Efficacy and Safety Protocol

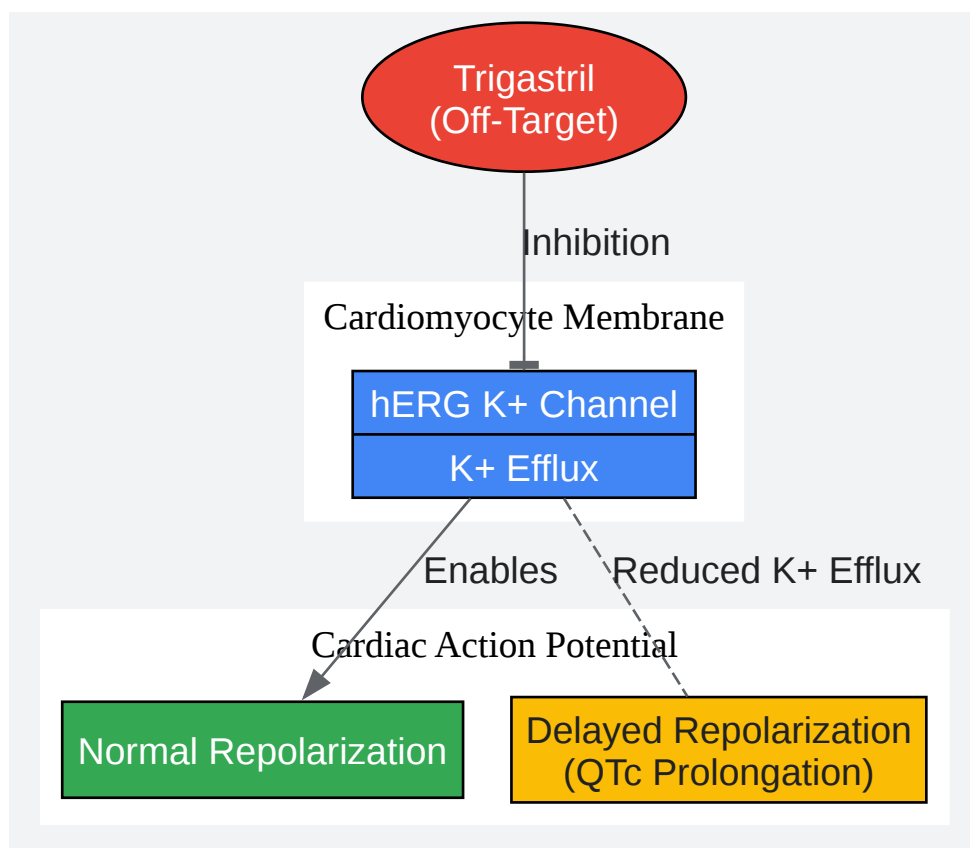
- Objective: To evaluate the efficacy and safety of multiple doses of **Trigastril** in patients diagnosed with GERD.
- Design: A randomized, double-blind, placebo-controlled, parallel-group study. 80 patients were randomized (1:1) to receive either **Trigastril** (150mg once daily) or a matching placebo for 14 consecutive days.
- Key Assessments:
 - Efficacy: Primary endpoint was the percentage of days with heartburn-free 24-hour periods during the second week of treatment.
 - Cardiovascular Safety: Holter monitoring was conducted for 24 hours at baseline and on Day 13. triplicate 12-lead ECGs were performed at baseline and on Day 14 at the time of peak plasma concentration (Tmax).
 - General Safety: Monitoring of TEAEs, vital signs, and clinical laboratory parameters throughout the study duration.

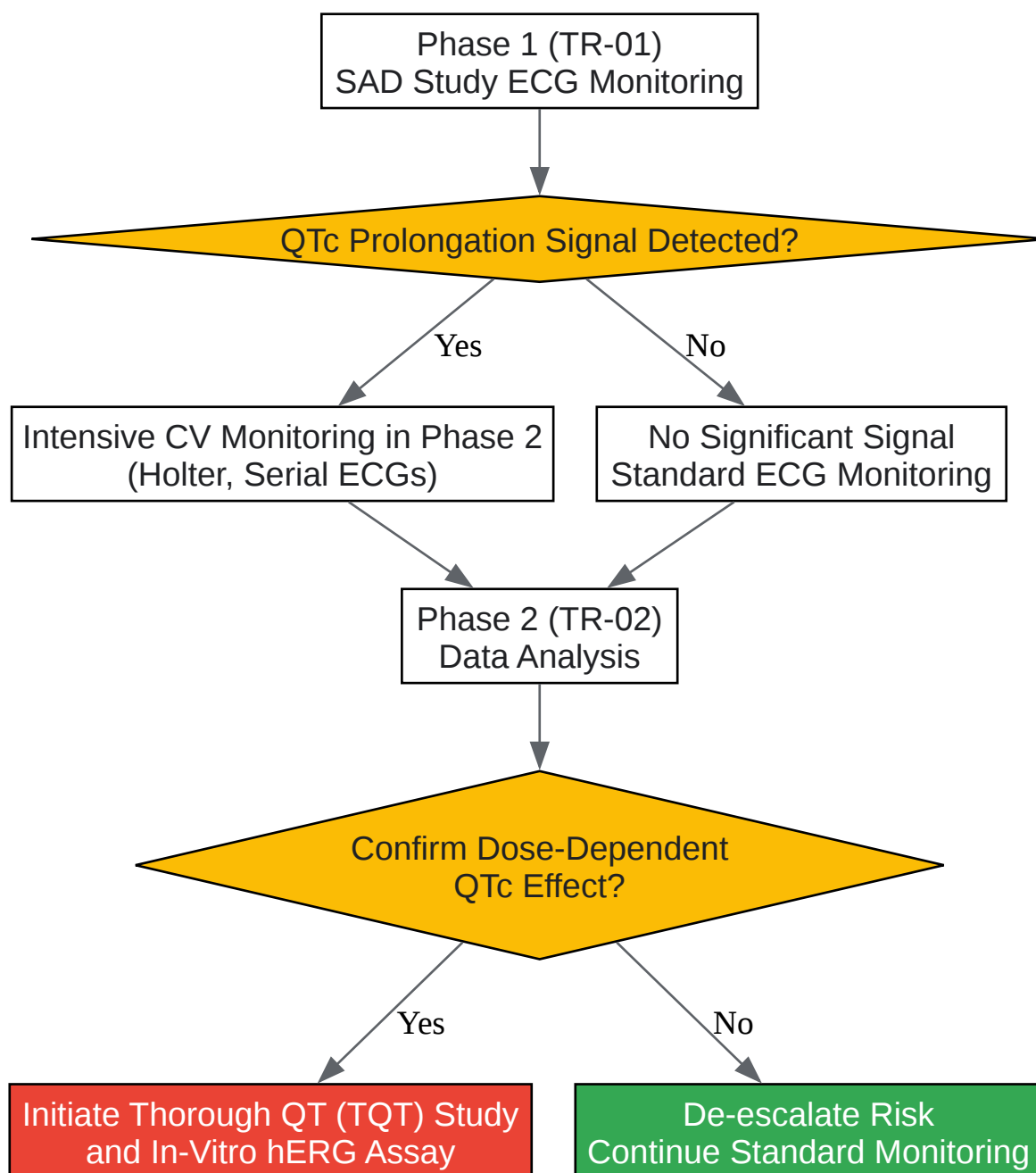
Visualized Mechanisms and Workflows

Proposed Signaling Pathway for QTc Prolongation

The leading hypothesis for the observed QTc prolongation involves the off-target inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel in cardiomyocytes by

Trigastril. This inhibition delays the repolarizing IKr current, extending the duration of the cardiac action potential.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Whitepaper: Preliminary Studies on the Side Effects of Trigastril (TG-100)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1236227#preliminary-studies-on-trigastril-s-side-effects\]](https://www.benchchem.com/product/b1236227#preliminary-studies-on-trigastril-s-side-effects)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com